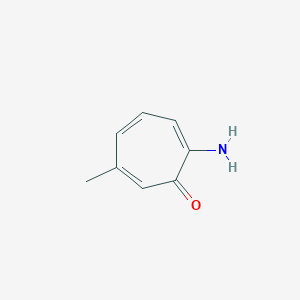
(6-methylpyrimidin-4-yl) 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-methylpyrimidin-4-yl) 4-methylbenzenesulfonate is an organic compound that combines the structural features of toluene-4-sulfonic acid and 6-methyl-pyrimidin-4-yl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid 6-methyl-pyrimidin-4-yl ester typically involves the esterification of toluene-4-sulfonic acid with 6-methyl-pyrimidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(6-methylpyrimidin-4-yl) 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
(6-methylpyrimidin-4-yl) 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of toluene-4-sulfonic acid 6-methyl-pyrimidin-4-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active sulfonic acid and pyrimidin-4-ol moieties. These moieties can then interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester
- Toluene-4-sulfonic acid 3,4,5-trihydroxy-6-methoxy-tetrahydro-pyran-2-ylmethyl ester
Uniqueness
(6-methylpyrimidin-4-yl) 4-methylbenzenesulfonate is unique due to its specific combination of the sulfonic acid and pyrimidin-4-yl ester functionalities. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C12H12N2O3S |
|---|---|
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
(6-methylpyrimidin-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H12N2O3S/c1-9-3-5-11(6-4-9)18(15,16)17-12-7-10(2)13-8-14-12/h3-8H,1-2H3 |
Clé InChI |
IYVOUALZVLRPKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC=NC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(trifluoromethylsulfonyl)phenyl]-1,4-benzenediamine](/img/structure/B8395837.png)




![2,2,4,6-Tetrafluorobenzo[d][1,3]dioxole](/img/structure/B8395883.png)
![Pyrazolo[3,4-d]pyrimidine 13](/img/structure/B8395888.png)







